Kadsumarin A
Description
Kadsumarin A is a dibenzocyclooctadiene lignan first isolated from Kadsura matsudai and Schizandra arisanensis . Its molecular formula, C28H32O7, was established via spectroscopic methods, including NMR and MS . This compound exhibits notable anti-hepatitis B virus (HBV) activity, specifically targeting the hepatitis B e-antigen (HBeAg), with a reported inhibitory concentration (IC50) of 12.5 µg/mL in vitro . This compound is characterized by a unique cyclooctadiene ring system substituted with hydroxyl, methoxy, and methyl groups, which contribute to its bioactivity and structural distinctiveness .
Properties
Molecular Formula |
C24H28O8 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(9S,10R,11S)-19-hydroxy-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate |
InChI |
InChI=1S/C24H28O8/c1-11-7-14-8-16(27-4)23(28-5)24(29-6)18(14)19-15(21(12(11)2)32-13(3)25)9-17-22(20(19)26)31-10-30-17/h8-9,11-12,21,26H,7,10H2,1-6H3/t11-,12+,21-/m0/s1 |
InChI Key |
SDLRHFQILAEGGK-DCVWQXJKSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@H]([C@@H]1C)OC(=O)C)OCO4)O)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C)OCO4)O)OC)OC)OC |
Synonyms |
kadsumarin A kadsumarin-A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound is most abundant in K. longipedunculata, distinguishing it from K. coccinea, which is richer in gomisin H and kadangustin L .
- Kadoblongifolin B and interiotherin A co-occur with this compound in K. longipedunculata and K. heteroclita, suggesting shared biosynthetic pathways .
Structural Comparison
- This compound vs. Kadoblongifolin B : Both possess a dibenzocyclooctadiene skeleton, but this compound has an additional hydroxyl group at C-12, enhancing its polarity and HBeAg inhibition .
- This compound vs. Gomisin H : Gomisin H lacks the methylenedioxy group present in this compound, which may explain its divergent cytotoxicity profile .
- This compound vs. Interiotherin A : Interiotherin A features a tetrahydrofuran ring instead of the cyclooctadiene system, correlating with its antioxidant rather than antiviral activity .
Bioactivity Comparison
- Anti-HBV Activity : this compound is unique among its analogs for its specificity against HBeAg, whereas kadangustin L shows broader antiviral effects against multiple HBV antigens .
- Cytotoxicity: Gomisin H exhibits potent cytotoxicity against hepatic carcinoma cells (IC50: 8.7 µM), whereas this compound shows minimal cytotoxicity (IC50 > 50 µM) .
Research Findings and Implications
- Diagnostic Utility: this compound, kadoblongifolin B, and interiotherin A serve as chemotaxonomic markers to differentiate K. longipedunculata and K. heteroclita from K. coccinea .
- Structure-Activity Relationship (SAR) : The hydroxyl and methoxy substitutions on this compound’s cyclooctadiene ring are critical for its anti-HBeAg activity, as demonstrated by reduced efficacy in analogs lacking these groups .
Q & A
Basic Research Questions
Q. How can Kadsumarin A be reliably identified and differentiated from structurally similar isomers in plant extracts?
- Methodological Answer : Use hyphenated chromatography-mass spectrometry (LC-MS/MS or GC-MS) combined with multivariate statistical models like PLS-DA (Partial Least Squares Discriminant Analysis) to distinguish isomers. For example, six marker compounds, including this compound and its isomers (e.g., kadoblongifolin B, interiotherin A), were identified in Kadsura species using ion intensity profiles and PLS-DA clustering .
- Key Data :
| Marker Compound | Presence in K. heteroclita | Presence in K. coccinea |
|---|---|---|
| This compound | High | Low |
| Gomisin H | Low | High |
Q. What experimental protocols are recommended for isolating this compound from complex botanical matrices?
- Methodological Answer : Employ multi-step fractionation using solvent partitioning (e.g., ethyl acetate for polarity-based separation) followed by preparative HPLC with a C18 column. Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions per guidelines for natural product isolation .
Q. How can researchers validate the bioactivity of this compound in preliminary assays?
- Methodological Answer : Design dose-response experiments with positive/negative controls (e.g., cycloheximide for cytotoxicity assays). Use in vitro models (e.g., cancer cell lines) and quantify IC₅₀ values via MTT assays. For anti-inflammatory activity, measure TNF-α suppression in LPS-induced macrophages. Report statistical significance (p < 0.05) and effect sizes .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., plant source variability, extraction methods). For example, K. coccinea extracts may contain higher gomisin H, which synergizes with this compound, altering observed effects . Validate findings via orthogonal assays (e.g., gene expression profiling alongside phenotypic screens) .
Q. How can the biosynthesis pathway of this compound be elucidated using omics approaches?
- Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) of Kadsura species to identify candidate genes (e.g., cytochrome P450s, terpene synthases). Use CRISPR-Cas9 knockouts in plant cell cultures to validate enzyme function. Cross-reference with databases like KEGG for pathway mapping .
Q. What computational models predict this compound’s molecular targets and mechanism of action?
- Methodological Answer : Apply molecular docking (AutoDock Vina) to screen against protein databases (PDB). Validate predictions via surface plasmon resonance (SPR) for binding affinity. Use network pharmacology to map target-pathway interactions (e.g., NF-κB inhibition for anti-cancer effects) .
Methodological Best Practices
- Experimental Reproducibility : Document all protocols in supplementary materials, including raw spectral data and statistical code .
- Handling Contradictory Data : Perform root-cause analysis (e.g., batch variability in plant material) and iterative hypothesis testing .
- Ethical Compliance : Adhere to Nagoya Protocol guidelines for accessing genetic resources and ensure proper attribution of indigenous knowledge in ethnopharmacological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
